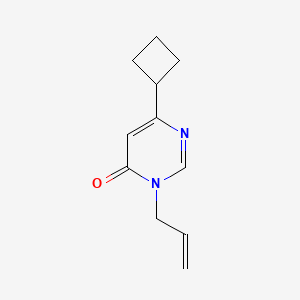
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one, also known as 6-CB-3-PEDHP, is a novel heterocyclic compound with a wide range of potential applications in the field of science and medicine. It is a derivative of the pyrimidine family, and its structure contains a cyclobutyl moiety, an ethylenic double bond, and a hydroxyl group. This compound has been extensively studied due to its unique properties, which include its ability to form stable dimers, its low toxicity, and its ability to act as a catalyst for various reactions.
科学研究应用
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one has a wide range of potential applications in the field of science and medicine. It has been used as a catalyst for a variety of reactions, including the synthesis of cyclic peptides, the formation of stable dimers, and the synthesis of heterocyclic compounds. In addition, it has been used as a fluorescent dye for bioimaging, as a ligand for metal complexes, and as a potential therapeutic agent for cancer and other diseases. It has also been used in the synthesis of polymers, in the development of new materials, and in the synthesis of novel compounds with potential applications in drug delivery.
作用机制
The mechanism of action of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is not fully understood, but it is believed to involve the formation of stable dimers, which are believed to be involved in the catalytic mechanisms of various reactions. In addition, the hydroxyl group of the compound is believed to be involved in the formation of hydrogen bonds with other molecules, which may contribute to its ability to act as a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to have some potential therapeutic applications. In particular, it has been shown to have anti-inflammatory and anti-tumor activities, as well as to be able to inhibit the growth of certain cancer cell lines. In addition, it has been shown to have antifungal and antibacterial properties, as well as to exhibit some antioxidant activity.
实验室实验的优点和局限性
The main advantage of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is its low toxicity, which makes it suitable for use in laboratory experiments. In addition, it has a wide range of potential applications, including its ability to act as a catalyst for various reactions and its potential therapeutic applications. However, it is not very soluble in water, which can make it difficult to use in some experiments.
未来方向
The potential applications of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one are vast, and there are numerous future directions that can be explored. These include further research into its mechanism of action, its potential therapeutic applications, and its ability to act as a catalyst for various reactions. In addition, further research into the synthesis of novel compounds based on the this compound structure, as well as its use in the synthesis of polymers and new materials, could provide new insights into its potential applications.
合成方法
The synthesis of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is a multi-step process that involves the reaction of cyclobutyl bromide with 3-hydroxyprop-2-en-1-one in the presence of a base. The reaction proceeds through a nucleophilic substitution of the bromide by the hydroxyl group, followed by a cyclization reaction to form the desired cyclobutyl-3-hydroxyprop-2-en-1-one. This intermediate is then subjected to a dehydration reaction in the presence of an acid to yield the desired this compound.
属性
IUPAC Name |
6-cyclobutyl-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-6-13-8-12-10(7-11(13)14)9-4-3-5-9/h2,7-9H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQRAMCOKWAOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC(=CC1=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6430349.png)
![4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430356.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)
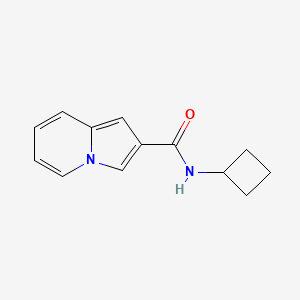
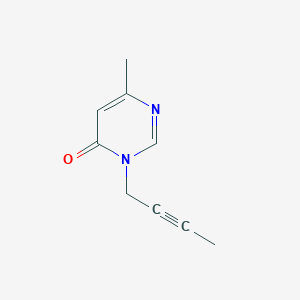
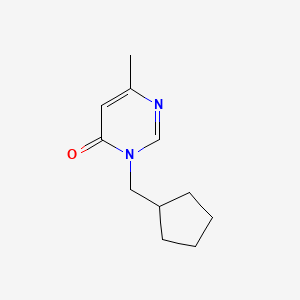
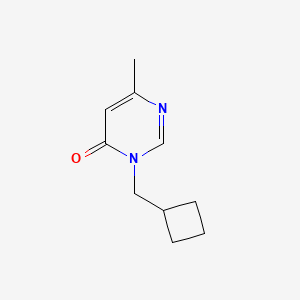
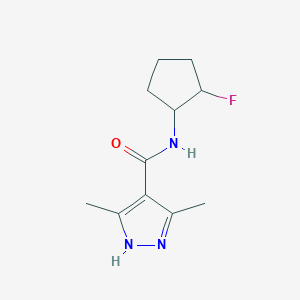
![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B6430464.png)
